2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide
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Overview
Description
2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide, also known as TFB-TAZ, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to have promising properties such as high potency, selectivity, and low toxicity.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by various spectroscopic methods, demonstrated significant antioxidant activity in vitro. This finding suggests the potential of pyrazole-acetamide derivatives in developing compounds with antioxidant properties, which could have implications in managing oxidative stress-related conditions (Chkirate et al., 2019).
Novel Compound Synthesis and Crystal Structures
The synthesis of new compounds incorporating pyrazole and acetamide groups has been reported, with detailed characterization through crystal X-ray diffraction. Such studies contribute to the understanding of molecular interactions and the development of materials with potential applications in drug design and materials science (Sebhaoui et al., 2020).
Antagonist Radioligand for A2B Adenosine Receptors
Research on pyrazole-acetamide derivatives has led to the development of selective antagonist ligands for A2B adenosine receptors. Such compounds, including radiolabeled versions, are valuable tools for pharmacological characterization and could lead to new therapeutic agents targeting adenosine receptors (Baraldi et al., 2004).
Antitumor and Antioxidant Evaluations
Certain N-substituted-2-amino-1,3,4-thiadiazoles, related to the core structure of interest, have been synthesized and evaluated for their antitumor and antioxidant activities. This research highlights the potential of such derivatives in developing new anticancer therapies and antioxidant agents (Hamama et al., 2013).
Potential Antipsychotic Agents
A series of novel compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have been synthesized and evaluated for their antipsychotic-like profiles. These compounds, which do not interact with dopamine receptors like traditional antipsychotics, offer a new direction in the development of antipsychotic medications (Wise et al., 1987).
Mechanism of Action
Mode of Action
It has been involved in rh(iii)-catalyzed and solvent-controlled c–h bond functionalization of 2-(1h-pyrazol-1-yl)pyridine with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Biochemical Pathways
As the compound is involved in C–H bond functionalization, it may influence pathways that involve the formation or breaking of C–H bonds
Result of Action
Given its involvement in C–H bond functionalization, it may influence the structure and function of molecules that contain C–H bonds
properties
IUPAC Name |
2-pyrazol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-4-2-10(3-5-11)8-17-12(20)9-19-7-1-6-18-19/h1-7H,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYDQXZEMKNNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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